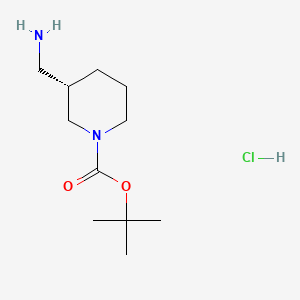

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Beschreibung

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride (CAS: 1217702-57-2) is a chiral piperidine derivative featuring an aminomethyl substituent at the 3-position and a tert-butyl carbamate protective group. This compound is widely utilized in pharmaceutical synthesis as a building block for chiral amines, particularly in the development of protease inhibitors and neuromodulators. Its hydrochloride salt enhances stability and solubility in aqueous media, making it suitable for biochemical assays and medicinal chemistry applications. The (S)-enantiomer is specifically valued for its stereochemical compatibility with biological targets, as evidenced by its role in preclinical studies for central nervous system (CNS) therapeutics .

Eigenschaften

IUPAC Name |

tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHNNXYMAMJEVAA-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662563 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217702-57-2 | |

| Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

Introduction of Functional Groups: Functional groups such as tert-butyl and aminomethyl are introduced through specific reactions like amination and multicomponent reactions.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions due to their efficiency and ability to produce highly functionalized compounds in a single step .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form piperidinones.

Reduction: Reduction reactions can convert piperidinones back to piperidines.

Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.

Catalysts: Such as TMSI (Trimethylsilyl iodide) for multicomponent reactions.

Major Products Formed

The major products formed from these reactions include substituted piperidines and piperidinones, which are important intermediates in the synthesis of pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has various scientific research applications, including:

Wirkmechanismus

The mechanism of action of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine ring is known to interact with various enzymes and receptors, influencing biological processes such as neurotransmission and cell signaling .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structurally Related Compounds

Stereochemical Variants

The (S)-enantiomer (CAS: 1217702-57-2) is often compared to its racemic or (R)-configured counterparts. For example:

- (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate (CAS: 915226-43-6, Similarity: 0.85): While structurally analogous, the substitution of the aminomethyl group with a carbamoyl moiety reduces its nucleophilic reactivity. The (R)-configuration also exhibits lower binding affinity to serotonin receptors compared to the (S)-enantiomer in vitro .

Substituent Modifications

Aminomethyl vs. Carbamoyl Groups

- tert-Butyl 4-carbamoylpiperidine-1-carboxylate (CAS: 91419-48-6, Similarity: 0.82): The shift of the carbamoyl group to the 4-position diminishes steric hindrance, increasing metabolic stability but reducing interaction with amine-binding enzymes such as monoamine oxidases .

- tert-Butyl N-(1-amino-2-methylpropan-2-yl)carbamate (CAS: 320581-09-7, Purity: 98%): This non-piperidine analog lacks the cyclic amine structure, resulting in lower conformational rigidity and reduced efficacy in CNS-targeted drug candidates .

Azetidine vs. Piperidine Core

- tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate hydrochloride (CAS: 1173206-71-7, Similarity: 0.86): The smaller azetidine ring increases ring strain, which enhances reactivity in nucleophilic substitutions but decreases plasma half-life due to rapid hepatic clearance .

Data Table: Key Properties of Comparable Compounds

| Compound Name (CAS) | Core Structure | Substituent | Purity | Similarity Score | Key Distinction |

|---|---|---|---|---|---|

| (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate HCl (1217702-57-2) | Piperidine | 3-aminomethyl | 95% | 1.00 | Chiral specificity for CNS targets |

| tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate HCl (1173206-71-7) | Azetidine | 3-aminomethyl | N/A | 0.86 | Higher reactivity, shorter half-life |

| (R)-tert-Butyl 3-carbamoylpiperidine-1-carboxylate (915226-43-6) | Piperidine | 3-carbamoyl | N/A | 0.85 | Reduced enzyme binding affinity |

| tert-Butyl N-(1-amino-2-methylpropan-2-yl)carbamate (320581-09-7) | Acyclic | Branched alkyl | 98% | N/A | Limited rigidity for drug design |

Biologische Aktivität

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a compound of increasing interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride, with the molecular formula CHClNO, features a piperidine ring substituted with an aminomethyl group and a tert-butyl ester. This structural configuration contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in critical cellular processes. Research indicates that it may act as an inhibitor or modulator in several pathways, although specific mechanisms are still under investigation.

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperidine derivatives, including (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines. In one study, derivatives demonstrated significant apoptosis induction in FaDu hypopharyngeal tumor cells, outperforming the reference drug bleomycin in cytotoxicity assays .

Neuroprotective Effects

The compound has also been explored for its neuroprotective capabilities. Piperidine derivatives are known to influence cholinergic signaling pathways, which are crucial in neurodegenerative diseases like Alzheimer’s. Compounds with similar structures have exhibited dual cholinesterase inhibition and anti-aggregatory effects on amyloid beta proteins, suggesting potential applications in Alzheimer's treatment .

Table 1: Biological Activities of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, although detailed pharmacokinetic data remain limited. Toxicological assessments are necessary to determine safety profiles for clinical applications.

Q & A

Q. What are the key considerations for synthesizing (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride in a laboratory setting?

- Methodological Answer : Synthesis typically involves protecting the amine group with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions. The aminomethyl piperidine core is synthesized via reductive amination or nucleophilic substitution, followed by Boc deprotection under acidic conditions (e.g., HCl in dioxane) to yield the hydrochloride salt. Key parameters include:

Q. How can researchers verify the enantiomeric purity of this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (95:5) with 0.1% trifluoroacetic acid. Compare retention times with racemic standards. Confirm purity via optical rotation ([α]D) measurements at 20°C, with deviations >98% indicating high enantiomeric excess .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use respiratory protection (N95 mask) to avoid inhalation of fine particles .

- Storage : Store in a desiccator at 2–8°C, away from strong oxidizing agents (e.g., peroxides) due to incompatibility risks .

- Spill management : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers resolve contradictory data between NMR and mass spectrometry for this compound?

- Methodological Answer : Contradictions often arise from residual solvents or isotopic impurities. For example:

- NMR anomalies : Check for solvent peaks (e.g., DMSO-d6 at 2.50 ppm) overlapping with analyte signals. Use deuterated chloroform (CDCl₃) for clearer spectra.

- Mass spec discrepancies : Perform high-resolution mass spectrometry (HRMS) to distinguish between [M+H]⁺ and adducts (e.g., [M+Na]⁺). Cross-validate with elemental analysis .

Q. What experimental designs are optimal for studying the compound’s stability under varying pH conditions?

- Methodological Answer : Use a split-plot design :

- Main plots : pH levels (e.g., 2.0, 7.4, 10.0).

- Subplots : Temperature (25°C, 40°C).

- Replicates : 3–5 independent trials per condition.

Monitor degradation via HPLC at 254 nm. For acidic conditions, observe Boc group hydrolysis; in alkaline conditions, track piperidine ring oxidation .

Q. How can synthetic routes be optimized to reduce racemization during Boc deprotection?

- Methodological Answer :

- Low-temperature deprotection : Use HCl/dioxane at −20°C to minimize racemization.

- Additive screening : Introduce scavengers like triisopropylsilane (TIPS) to quench reactive intermediates.

- Kinetic studies : Use inline FTIR to monitor reaction progress and terminate at 90% conversion to avoid side reactions .

Q. What methodologies are suitable for studying the compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target enzyme on a sensor chip and measure binding affinity (KD).

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Molecular docking : Use software like AutoDock Vina to predict binding poses, validated by mutagenesis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.